molecular formula C11H18N2O4 B7645158 (2R)-3,3-dimethyl-2-[[(2R)-5-oxopyrrolidine-2-carbonyl]amino]butanoic acid

(2R)-3,3-dimethyl-2-[[(2R)-5-oxopyrrolidine-2-carbonyl]amino]butanoic acid

Cat. No. B7645158
M. Wt: 242.27 g/mol
InChI Key: GFFKKOMRDNZXQC-SVRRBLITSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-3,3-dimethyl-2-[[(2R)-5-oxopyrrolidine-2-carbonyl]amino]butanoic acid, also known as Leucine Enkephalin, is a peptide neurotransmitter that plays a crucial role in the regulation of pain perception and mood. It is a naturally occurring opioid peptide that is synthesized in the body and acts as an endogenous ligand for the mu-opioid receptor.

Mechanism of Action

(2R)-3,3-dimethyl-2-[[(2R)-5-oxopyrrolidine-2-carbonyl]amino]butanoic acid Enkephalin acts as an endogenous ligand for the mu-opioid receptor, which is located in various regions of the brain and spinal cord. Activation of the mu-opioid receptor by this compound Enkephalin leads to the inhibition of neurotransmitter release, resulting in the modulation of pain perception and mood.
Biochemical and Physiological Effects:
This compound Enkephalin has been shown to have potent analgesic effects, with studies demonstrating its ability to reduce pain sensitivity in both acute and chronic pain models. Additionally, this compound Enkephalin has been found to play a role in the development of addiction, with studies demonstrating its ability to modulate the reward pathway in the brain. Furthermore, this compound Enkephalin has been shown to have anxiolytic and antidepressant effects, with studies demonstrating its ability to reduce anxiety and improve mood.

Advantages and Limitations for Lab Experiments

(2R)-3,3-dimethyl-2-[[(2R)-5-oxopyrrolidine-2-carbonyl]amino]butanoic acid Enkephalin is a potent and specific ligand for the mu-opioid receptor, making it a valuable tool for studying the role of this receptor in pain modulation, addiction, and mood regulation. However, the short half-life of this compound Enkephalin and its susceptibility to enzymatic degradation can limit its use in some experimental settings.

Future Directions

1. Development of (2R)-3,3-dimethyl-2-[[(2R)-5-oxopyrrolidine-2-carbonyl]amino]butanoic acid Enkephalin analogs with improved pharmacokinetic properties and increased potency.
2. Investigation of the role of this compound Enkephalin in the regulation of other physiological processes, such as appetite and sleep.
3. Exploration of the use of this compound Enkephalin as a potential therapeutic agent for the treatment of mood disorders.
4. Investigation of the potential use of this compound Enkephalin as a biomarker for the diagnosis and monitoring of chronic pain.
5. Development of novel drug delivery systems for this compound Enkephalin to improve its bioavailability and efficacy.

Synthesis Methods

(2R)-3,3-dimethyl-2-[[(2R)-5-oxopyrrolidine-2-carbonyl]amino]butanoic acid Enkephalin can be synthesized using solid-phase peptide synthesis (SPPS) or liquid-phase peptide synthesis (LPPS) methods. The SPPS method involves the stepwise addition of protected amino acids to a resin-bound peptide chain, while the LPPS method involves the synthesis of the peptide in solution phase using various coupling reagents and protecting groups.

Scientific Research Applications

(2R)-3,3-dimethyl-2-[[(2R)-5-oxopyrrolidine-2-carbonyl]amino]butanoic acid Enkephalin has been extensively studied for its role in pain modulation, addiction, and mood regulation. It has been shown to have potent analgesic effects and is being investigated as a potential therapeutic agent for the treatment of chronic pain. Additionally, this compound Enkephalin has been found to play a role in the development of addiction and is being studied as a potential target for addiction treatment. Furthermore, this compound Enkephalin has been shown to have anxiolytic and antidepressant effects, and is being investigated as a potential treatment for mood disorders.

properties

IUPAC Name

(2R)-3,3-dimethyl-2-[[(2R)-5-oxopyrrolidine-2-carbonyl]amino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O4/c1-11(2,3)8(10(16)17)13-9(15)6-4-5-7(14)12-6/h6,8H,4-5H2,1-3H3,(H,12,14)(H,13,15)(H,16,17)/t6-,8+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFFKKOMRDNZXQC-SVRRBLITSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)O)NC(=O)C1CCC(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@H](C(=O)O)NC(=O)[C@H]1CCC(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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